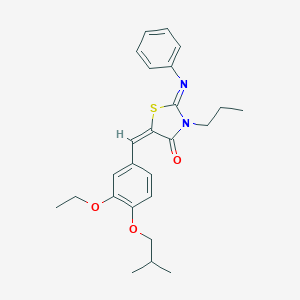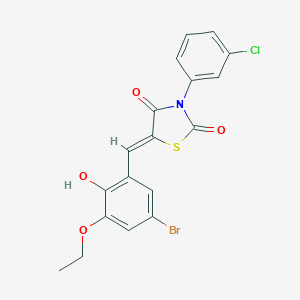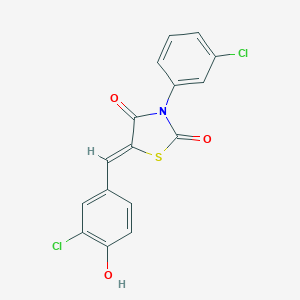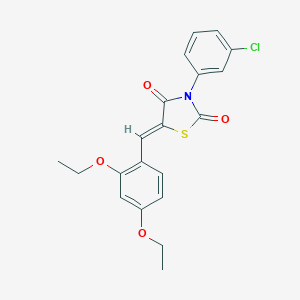![molecular formula C22H17N3O2S B301260 5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301260.png)
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects in various experimental models.
Wirkmechanismus
The mechanism of action of MDP-2-P is not fully understood. However, it has been suggested that it may act as a potent antioxidant and free radical scavenger. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MDP-2-P has been found to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MDP-2-P has been found to have anti-oxidant properties and has been shown to reduce oxidative stress in various experimental models. Furthermore, MDP-2-P has been found to exhibit anti-cancer properties and has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MDP-2-P has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various experimental models. However, there are also some limitations for lab experiments with MDP-2-P. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the mechanism of action of MDP-2-P is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on MDP-2-P. One area of research is the potential applications of MDP-2-P in cancer therapy. It has been found to exhibit anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in other areas of research such as neuropharmacology and immunology. Finally, research is needed to determine the safety profile of MDP-2-P in humans and its potential as a therapeutic agent.
Conclusion:
MDP-2-P is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. The synthesis of MDP-2-P is a straightforward process that yields high purity and high yield of the compound. However, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in various areas of research.
Synthesemethoden
The synthesis of MDP-2-P involves the reaction of 2-acetyl-1,5-diphenyl-1H-pyrrole with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield MDP-2-P. This synthesis method has been reported in several scientific publications and has been found to yield high purity and high yield of MDP-2-P.
Wissenschaftliche Forschungsanwendungen
MDP-2-P has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the areas of research where MDP-2-P has been studied include cancer research, neuropharmacology, and immunology.
Eigenschaften
Produktname |
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molekularformel |
C22H17N3O2S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28) |
InChI-Schlüssel |
JQVWGNNQNKIWHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)

![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
